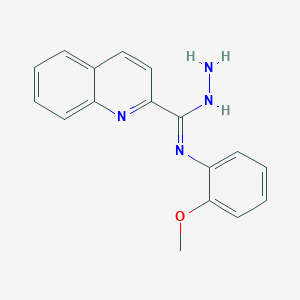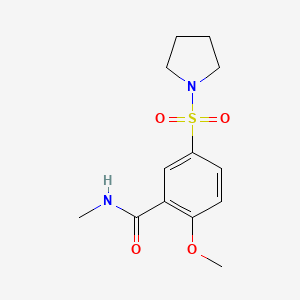![molecular formula C15H22ClNO6 B5100207 N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5100207.png)
N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as carvedilol, is a beta-blocker medication used to treat conditions such as hypertension, heart failure, and angina.
Mechanism of Action
Carvedilol works by blocking the beta-1 and beta-2 adrenergic receptors, which reduces heart rate and blood pressure. It also has antioxidant properties and can block the alpha-1 adrenergic receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Carvedilol has been shown to have a variety of biochemical and physiological effects. It can reduce oxidative stress, inflammation, and apoptosis in the heart and brain. It can also improve endothelial function, insulin sensitivity, and lipid metabolism.
Advantages and Limitations for Lab Experiments
Carvedilol has several advantages for lab experiments. It is readily available and has a well-established safety profile. It can be administered orally or intravenously, and its effects can be easily measured using standard techniques. However, N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate also has some limitations. It has a short half-life and may require multiple doses to achieve therapeutic effects. It can also interact with other medications and may have different effects in different patient populations.
Future Directions
There are several potential future directions for research on N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Carvedilol's antioxidant and neuroprotective properties make it a promising candidate for further study in these conditions. Another area of interest is its potential use in cancer treatment. Carvedilol has been shown to inhibit tumor growth in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Finally, there is interest in developing new formulations of N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate that can improve its pharmacokinetics and increase its efficacy in cardiovascular and other diseases.
Synthesis Methods
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-(3-chlorophenoxy)ethanol with 2-(2-aminoethoxy)ethanol in the presence of a base. The resulting product is then acylated with propanoyl chloride to yield N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate.
Scientific Research Applications
Carvedilol has been extensively studied for its therapeutic effects in cardiovascular diseases. It has been shown to improve left ventricular function, reduce mortality in heart failure patients, and decrease blood pressure in hypertensive patients. Carvedilol has also been studied for its potential use in the treatment of other conditions, such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-11(2)15-6-7-16-8-9-17-13-5-3-4-12(14)10-13;3-1(4)2(5)6/h3-5,10-11,15H,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZMDYBMEZZEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC(=CC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5100131.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5100139.png)

![3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B5100147.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5100149.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
![N-(3,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5100166.png)
![3,4-dimethyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5100180.png)
![3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5100191.png)
![methyl 3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5100205.png)

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)